molecular formula C11H18N2O2 B1310870 (S)-1-N-Boc-3-cyanopiperidine CAS No. 915226-39-0

(S)-1-N-Boc-3-cyanopiperidine

Numéro de catalogue: B1310870
Numéro CAS: 915226-39-0
Poids moléculaire: 210.27 g/mol
Clé InChI: UEFZTXGFHKPSFS-SECBINFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-1-N-Boc-3-cyanopiperidine is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Reductive Spiroannulations

The stereochemical outcomes of spiroannulations of N-protected 2-lithiopiperidines, a category that includes (S)-1-N-Boc-3-cyanopiperidine, have been studied. These reactions are crucial in organic synthesis, particularly for constructing complex molecular architectures. For instance, tert-butoxycarbonyl (Boc) protected 2-cyanopiperidines, a related class, demonstrated lower selectivity compared to benzyl (Bn) protected counterparts, highlighting the importance of protecting groups in these reactions (Wolckenhauer & Rychnovsky, 2005).

Synthesis of Triazolyl-Substituted 3-Aminopiperidines

Orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, which can be synthesized from piperidine building blocks including this compound, have been identified as new scaffolds for combinatorial chemistry. Their synthesis involves a sequence of nucleophilic aziridine ring opening and copper-catalyzed Huisgen 1,3-dipolar cycloaddition (Schramm et al., 2010).

Synthesis of Orthogonally Protected 3,7-Diazabicyclo [4.1.0] heptane

Another important application is in the synthesis of orthogonally N-protected 3,4-aziridinopiperidine, which is a versatile building block for synthesizing 4-substituted 3-aminopiperidines. These compounds have high potential for biological activity and can be synthesized from simple materials, including pyridine and benzyl chloride (Schramm et al., 2009).

Palladium-Catalyzed β-Selective C(sp3)-H Arylation

Palladium-catalyzed migrative Negishi coupling has been developed to directly access 3-aryl-N-Boc-piperidines, including derivatives of this compound. This method offers an efficient way to synthesize 3-arylpiperidines, which are significant building blocks in pharmaceutical research (Millet & Baudoin, 2015).

Synthesis of (S)-1-Boc-3-hydroxypiperidine

The synthesis of (S)-1-Boc-3-hydroxypiperidine from 3-hydroxypyridine involves hydrogenation, chiral resolution, and reaction with (Boc)2O, showcasing the chemical versatility and transformation potential of this compound (Wang Junming, 2013).

Enantioselective Deprotonation

The asymmetric deprotonation of N-Boc-piperidine has been experimentally and computationally investigated, providing insights into the selective synthesis of chiral piperidine derivatives. This research is crucial for understanding the stereochemical control in the synthesis of piperidine-based pharmaceuticals (Bailey et al., 2002).

Biocatalytic Processes

Developing biocatalytic processes for synthesizing (S)-N-Boc-3-hydroxypiperidine is significant for pharmaceutical applications, such as the production of ibrutinib, an anticancer drug. Isolated reductases from yeast species have shown excellent catalytic activity and potential for industrial application in this context (Chen et al., 2017).

Propriétés

IUPAC Name

tert-butyl (3S)-3-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-6,8H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFZTXGFHKPSFS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426585
Record name (S)-1-N-BOC-3-CYANOPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915226-39-0
Record name (S)-1-N-BOC-3-CYANOPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 915226-39-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 250-mL 3-necked round-bottomed flask was charged with a solution of tert-butyl 3-carbamoylpiperidine-1-carboxylate (5 g, 21.49 mmol, 1.00 equiv, 98%) in pyridine (50 mL). To this solution, POCl3 (5 g, 32.24 mmol, 1.50 equiv, 98%) was added drop wise at 0° C. and allowed to stir at 0° C. for 1 hour. The progress was monitored by TLC (EA:PE=1:1). The pyridine was removed by distillation. The mixture was diluted with H2O (40 mL) and pH was adjusted to 8 by addition of aqueous NaHCO3. Then, the resulting mixture was extracted with ethyl acetate (3×30 mL). Combined organic layers were dried over anhydrous sodium sulfate, filtered off and concentrated on a rotary evaporator. The crude was purified by distillation under reduced pressure (30 mm Hg) and the fractions collected at 40° C. to afford tert-butyl 3-cyanopiperidine-1-carboxylate as yellow oil (2.6 g, 53%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-N-Boc-3-cyanopiperidine
Reactant of Route 2
Reactant of Route 2
(S)-1-N-Boc-3-cyanopiperidine
Reactant of Route 3
Reactant of Route 3
(S)-1-N-Boc-3-cyanopiperidine
Reactant of Route 4
Reactant of Route 4
(S)-1-N-Boc-3-cyanopiperidine
Reactant of Route 5
Reactant of Route 5
(S)-1-N-Boc-3-cyanopiperidine
Reactant of Route 6
Reactant of Route 6
(S)-1-N-Boc-3-cyanopiperidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.